3-Bromo-5-cyclopropylpyridine
Overview
Description
3-Bromo-5-cyclopropylpyridine is a chemical compound with the CAS Number: 1044210-57-2 and Linear Formula: C8H8BrN . It has a molecular weight of 198.06 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H8BrN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis of Bromocyclopropylpyridines
Research by Striela et al. (2017) in "Tetrahedron Letters" explored the synthesis of bromo and chlorocyclopropylpyridines through the Sandmeyer reaction. This study developed optimal conditions for this reaction and successfully applied them to synthesize aminocyclopropylpyridines, which are valuable building blocks in organic chemistry (Striela et al., 2017).
Development of Antiviral Agents
Shealy et al. (1983) in "Journal of Medicinal Chemistry" investigated carbocyclic analogues of uridines with substituents at position 5 of the uracil moiety. They prepared these analogues by direct halogenation and displacement of the 5-bromo group, finding significant in vitro activity against herpes simplex virus (Shealy et al., 1983).
Preparation of Metal-Complexing Molecular Rods
Schwab et al. (2002) in "The Journal of Organic Chemistry" developed efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are useful for preparing metal-complexing molecular rods, demonstrating the versatility of halogenated pyridines in molecular engineering (Schwab et al., 2002).
Detection of DNA Replication
Gratzner (1982) in "Science" produced monoclonal antibodies specific for bromodeoxyuridine, which can be used to detect low levels of DNA replication. This research highlights the use of halogenated pyridines in biotechnology and medical diagnostics (Gratzner, 1982).
Suzuki Cross-Coupling Reaction
Ahmad et al. (2017) in "Molecules" described the synthesis of novel pyridine-based derivatives using Suzuki cross-coupling reactions. Their study indicates the importance of such compounds in chemical synthesis and potential applications in liquid crystal technology (Ahmad et al., 2017).
Safety and Hazards
The compound has several hazard statements: H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
3-bromo-5-cyclopropylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQYSKHKTIIDKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726721 | |
Record name | 3-Bromo-5-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044210-57-2 | |
Record name | 3-Bromo-5-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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